Curzerene

Catalog No.
S579873
CAS No.
17910-09-7
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Curzerene

CAS Number

17910-09-7

Product Name

Curzerene

IUPAC Name

(5R,6R)-6-ethyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h9,13H,2,6-8H2,1,3-5H3/t13-,15-/m1/s1

InChI Key

SLEDFMXZSQPLHT-UKRRQHHQSA-N

SMILES

Array

Synonyms

curzerene

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Isomeric SMILES

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C

The exact mass of the compound Curzerene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Curzerene is a highly lipophilic bicyclic furanosesquiterpene (C15H20O) naturally derived from Curcuma and Eugenia species, serving as a critical analytical marker and pharmacological precursor. Unlike its thermally labile germacrene-type isomers, curzerene features a stable elemene-type framework that resists further structural rearrangement under standard high-temperature processing conditions[1]. In industrial and research procurement, curzerene is prioritized for its validated apoptotic activity in oncology models, its high selectivity in antiparasitic assays, and its necessity as an absolute reference standard for essential oil quality control, where crude extracts fail to provide reproducible batch-to-batch quantification [2].

Procuring crude Curcuma essential oils or substituting curzerene with its structural isomer, furanodiene, introduces severe analytical and manufacturing liabilities. Furanodiene is thermally unstable and undergoes a [3,3]-sigmatropic (Cope) rearrangement into curzerene at temperatures exceeding 150°C, a condition routinely encountered during gas chromatography-mass spectrometry (GC-MS) or heat-assisted formulation [1]. Consequently, utilizing furanodiene or unpurified mixtures leads to unpredictable curzerene inflation and batch inconsistency. Buyers requiring precise stoichiometric control for semi-synthesis, reproducible high-temperature analytical calibration, or targeted in vivo dosing must procure purified curzerene to bypass this thermal degradation pathway[2].

Thermal Stability and Analytical Reproducibility

During standard GC-MS analysis at 240°C, furanodiene demonstrates severe thermal instability, undergoing a [3,3]-sigmatropic rearrangement that converts >85% of the material into curzerene [1]. In contrast, purified curzerene maintains its structural integrity under identical high-temperature conditions.

Evidence DimensionThermal conversion rate at 240°C
Target Compound DataCurzerene remains structurally stable (0% rearrangement).
Comparator Or BaselineFuranodiene (>85% conversion to curzerene).
Quantified Difference>85% difference in structural retention under thermal stress.
ConditionsGC-MS analysis with a temperature gradient up to 240°C.

Procuring pure curzerene is mandatory for accurate high-temperature analytical calibration, as furanodiene precursors will artificially inflate curzerene readings and ruin assay reproducibility.

Targeted Cytotoxicity in Lung Adenocarcinoma Models

Curzerene exhibits potent, time-dependent antiproliferative effects against human lung adenocarcinoma cells (SPC-A1), accompanied by the specific downregulation of glutathione S-transferase A1 (GSTA1) expression. At a 100 µM concentration, curzerene significantly increases the proportion of cells arrested in the G2/M phase compared to the untreated baseline [1].

Evidence DimensionG2/M cell cycle arrest percentage
Target Compound Data17.57% G2/M phase arrest (at 100 µM curzerene).
Comparator Or BaselineUntreated control baseline (9.26% G2/M phase arrest).
Quantified Difference89.7% relative increase in G2/M cell cycle arrest.
ConditionsSPC-A1 human lung adenocarcinoma cells incubated for 48 hours.

Validates curzerene as a highly specific procurement choice for oncology researchers targeting GSTA1-mediated resistance pathways in non-small cell lung cancer.

Antiparasitic Selectivity and Potency

In comparative antiparasitic screening, curzerene demonstrates exceptional efficacy against intra-macrophage amastigote forms of Leishmania. It achieves an EC50 of 0.46 µM and a remarkable selectivity index of 182.32, vastly outperforming the clinical standards meglumine antimoniate and amphotericin B [1].

Evidence DimensionSelectivity Index against intra-macrophage amastigotes
Target Compound DataSelectivity Index of 182.32 (EC50 = 0.46 µM).
Comparator Or BaselineMeglumine antimoniate and Amphotericin B.
Quantified DifferenceCurzerene is 44.15 times more selective than meglumine antimoniate and 8.47 times more selective than amphotericin B.
ConditionsIn vitro intra-macrophage amastigote assay.

Provides a quantitative justification for selecting curzerene over traditional antimonial compounds when developing highly selective, low-toxicity antiparasitic therapies.

In Vivo Formulation Compatibility and Solubilization

Curzerene is highly lipophilic and practically insoluble in pure water (<0.12 mg/L). However, it can be successfully formulated for in vivo administration using a specific co-solvent matrix, achieving a stable 5 mg/mL concentration without precipitation, which is critical for reproducible animal dosing .

Evidence DimensionSolubilized concentration
Target Compound Data5 mg/mL (23.11 mM) stable solution.
Comparator Or BaselinePure aqueous buffer (<0.00012 mg/mL).
Quantified Difference>40,000-fold increase in solubility.
ConditionsVehicle composed of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline with sonication.

Prevents costly material loss during preclinical formulation by providing a validated, procurement-ready vehicle strategy for this highly lipophilic sesquiterpene.

High-Temperature Analytical Standard Calibration

Due to its resistance to the [3,3]-sigmatropic rearrangements that plague furanodiene, curzerene is the required standard for GC-MS calibration and quantitative profiling of Curcuma and Eugenia essential oils [1].

GSTA1-Targeted Oncology Drug Screening

Curzerene's proven ability to induce G2/M phase arrest and downregulate GSTA1 makes it an ideal procurement choice for researchers developing targeted therapies for resistant non-small cell lung adenocarcinoma [2].

Antiparasitic Lead Optimization

With a selectivity index exceeding 180 against Leishmania amastigotes, curzerene serves as a superior, low-toxicity structural scaffold compared to standard meglumine antimoniate therapies in antiparasitic drug discovery[3].

Lipophilic Formulation Development for Sesquiterpenes

Curzerene's validated solubility in DMSO/PEG300/Tween 80 matrices provides a reliable baseline for formulation scientists designing intravenous or intraperitoneal delivery systems for highly lipophilic natural products .

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 Da

Monoisotopic Mass

218.167065321 Da

Heavy Atom Count

16

Wikipedia

Curzerene

Dates

Last modified: 04-15-2024

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